
4-甲氧基-N-甲基苯胺
描述
4-Methoxy-N-methylaniline is an aromatic amine derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known to participate in reactions that form compounds with azomethyne moieties and has been used as a substrate in complexation reactions with transition metals .
Synthesis Analysis
The synthesis of derivatives of 4-methoxy-N-methylaniline has been explored in several studies. For instance, a compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized from 4-methoxyaniline through a three-step process involving cyclization, nitration, and chlorination. This method was noted for its simplicity, mild reaction conditions, and high yield, making it suitable for large-scale production .
Molecular Structure Analysis
The molecular structure of 4-methoxy-N-methylaniline derivatives has been determined using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the Zinc(II) complex of meso-tetraphenylporphyrin with 4-methoxyaniline was characterized and found to have a triclinic crystal system with the central metal adopting a slightly distorted square pyramidal geometry .
Chemical Reactions Analysis
4-Methoxy-N-methylaniline has been found to be more reactive in certain chemical reactions compared to its analogs. It is more prone to undergo C–H functionalization via hydroaminoalkylation, a reaction that is catalyzed by tantalum complexes with N,O-chelating ligands. The presence of a methoxy group on the aromatic ring influences the reactivity and the types of products formed in these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-N-methylaniline derivatives are influenced by the presence of substituents on the aromatic ring. The methoxy group, in particular, affects the reactivity and the stability of the compounds formed. For example, the presence of a methoxy group in the ortho position to the amide proligand enhances the reactivity of the tantalum complex in hydroaminoalkylation reactions . Additionally, the antimicrobial activities of these compounds have been evaluated, with some showing inhibitory effects against bacteria and fungi .
科学研究应用
氢氨基烷基化和催化
- 氢氨基烷基化中的配体效应:4-甲氧基-N-甲基苯胺在与钽配合物和某些N,O-螯合配体一起使用时,在氢氨基烷基化反应中表现出增强的反应性。这使得它在这些情境中比类似底物(如N-甲基苯胺)更具反应性(Garcia et al., 2013)。
聚合物科学和光谱学
- 聚苯胺衍生物和光电化学:该化合物已在取代聚苯胺的背景下进行研究。其性质影响了这些材料在光电化学应用中的行为,影响因素如光电流特性和光谱特性(Kilmartin & Wright, 1999)。
晶体学和致突变性研究
- 晶体结构与致突变性的关系:已经分析了相关化合物O4-甲基胸苷的晶体结构,其中包括与4-甲氧基-N-甲基苯胺中的甲氧基类似的基团,以了解其潜在的致突变性质(Brennan et al., 1986)。
光化学研究
- 光化学反应和亚硝基阳离子:对4-甲氧基-N-甲基苯胺衍生物的光化学反应进行的研究揭示了亚硝基阳离子的形成过程,这在某些化学过程中至关重要(Chiapperino & Falvey, 1997)。
材料合成和晶体学
- 新化合物的合成:已经探索了4-甲氧基苯胺(4-甲氧基-N-甲基苯胺的衍生物)与甲基共聚酯的反应,导致合成具有偶氮甲烷基团的新化合物,突显了该化合物在新材料合成中的作用(Kožul等,1999)。
电化学和传感器开发
- 修饰电极的电位响应:研究已经探索了4-甲氧基-N-甲基苯胺衍生物的电化学聚合,揭示了它们在开发pH传感器和了解它们的电化学行为方面的潜在应用(Lindino & Bulhões, 1996)。
抗菌活性研究
- 抗菌性能:合成的4-甲氧基-N-甲基苯胺衍生物已被评估其抗菌活性,特别是对革兰氏阳性细菌,展示了该化合物在医药化学中的相关性(Zhi et al., 2005)。
安全和危害
4-Methoxy-N-methylaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-methoxy-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXDIXYFXDOZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208289 | |
| Record name | N-Methyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-methylaniline | |
CAS RN |
5961-59-1 | |
| Record name | 4-Methoxy-N-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5961-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-4-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-N-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-4-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80208289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-4-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYL-4-ANISIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY92T4GBX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

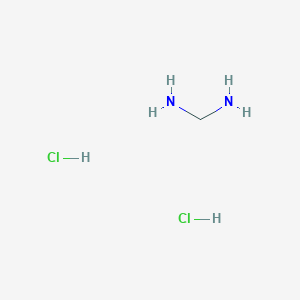

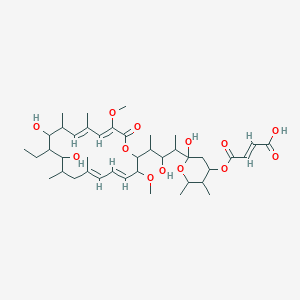
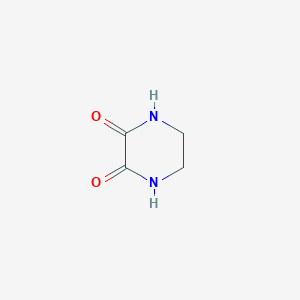
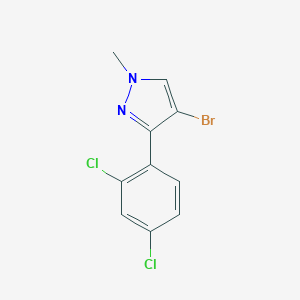

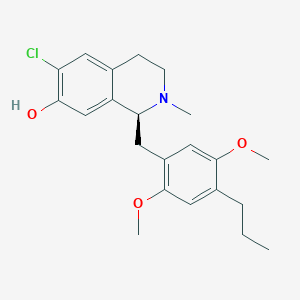
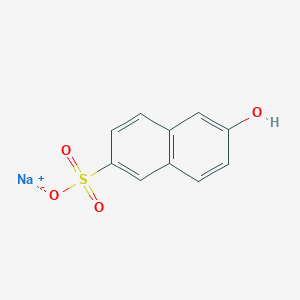

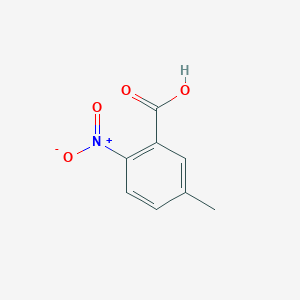

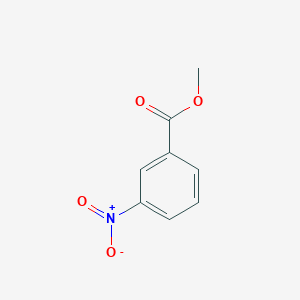
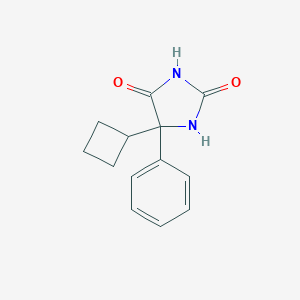
![2-[3-Fluoro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B147208.png)